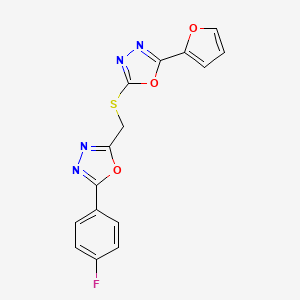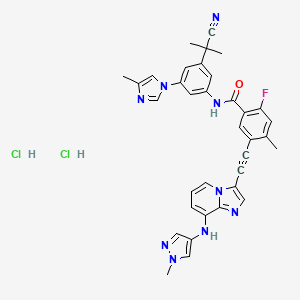
Hpk1-IN-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hematopoietic progenitor kinase 1 inhibitor 37 is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase involved in the negative regulation of immune cell signaling, including T cells, B cells, and dendritic cells. Hematopoietic progenitor kinase 1 inhibitor 37 has shown potential in enhancing antitumor immunity by modulating immune responses .
Métodos De Preparación
The synthesis of hematopoietic progenitor kinase 1 inhibitor 37 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Análisis De Reacciones Químicas
Hematopoietic progenitor kinase 1 inhibitor 37 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of hematopoietic progenitor kinase 1 inhibitor 37.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 37 can undergo substitution reactions with different reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
Hematopoietic progenitor kinase 1 inhibitor 37 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 37 has shown promise in enhancing antitumor immunity by modulating T cell and B cell responses.
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 37 serves as a lead compound for the development of new immunomodulatory drugs targeting hematopoietic progenitor kinase 1.
Mecanismo De Acción
Hematopoietic progenitor kinase 1 inhibitor 37 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is involved in the negative regulation of T cell receptor signaling, which raises the threshold for T cell activation. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 37 enhances T cell receptor signaling, leading to increased T cell activation and cytokine production. This results in improved immune responses against tumors and other diseases .
Comparación Con Compuestos Similares
Hematopoietic progenitor kinase 1 inhibitor 37 is unique compared to other hematopoietic progenitor kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A selective hematopoietic progenitor kinase 1 inhibitor used in cancer immunotherapy studies.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with robust antitumor effects. Hematopoietic progenitor kinase 1 inhibitor 37 stands out due to its superior selectivity and efficacy in enhancing immune responses
Propiedades
Fórmula molecular |
C27H35N7O4 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
3-[3-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1 |
Clave InChI |
XUXGKXCBHYDGHN-NRFANRHFSA-N |
SMILES isomérico |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCC[C@H]5CO)C6(COC6)O |
SMILES canónico |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)



![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)



